2-(p-Tolyl)imidazo(1,2-a)pyridine hydrochloride hemihydrate

Catalog No.
S16058459
CAS No.
67292-99-3
M.F
C28H28Cl2N4O
M. Wt
507.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(p-Tolyl)imidazo(1,2-a)pyridine hydrochloride he...

CAS Number

67292-99-3

Product Name

2-(p-Tolyl)imidazo(1,2-a)pyridine hydrochloride hemihydrate

IUPAC Name

2-(4-methylphenyl)imidazo[1,2-a]pyridine;hydrate;dihydrochloride

Molecular Formula

C28H28Cl2N4O

Molecular Weight

507.4 g/mol

InChI

InChI=1S/2C14H12N2.2ClH.H2O/c2*1-11-5-7-12(8-6-11)13-10-16-9-3-2-4-14(16)15-13;;;/h2*2-10H,1H3;2*1H;1H2

InChI Key

GMCUKFBUDPZDRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2.CC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2.O.Cl.Cl

2-(p-Tolyl)imidazo(1,2-a)pyridine hydrochloride hemihydrate is a chemical compound belonging to the imidazo[1,2-a]pyridine class, characterized by its unique bicyclic structure that combines an imidazole ring with a pyridine moiety. The compound is often utilized in medicinal chemistry due to its potential pharmacological properties. The hydrochloride hemihydrate form indicates that it contains one molecule of hydrochloric acid and half a molecule of water per molecule of the compound, which can influence its solubility and stability.

The reactivity of 2-(p-Tolyl)imidazo(1,2-a)pyridine hydrochloride hemihydrate can be attributed to the presence of functional groups within its structure. It can undergo various chemical transformations, including:

  • Nucleophilic Substitution: The nitrogen atoms in the imidazole and pyridine rings can act as nucleophiles, allowing for substitution reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The aromatic p-tolyl group can participate in electrophilic aromatic substitution reactions, leading to further functionalization.
  • Metal Complexation: This compound has shown potential for forming complexes with metal ions, which can enhance its biological activity and lead to new therapeutic applications .

Research indicates that 2-(p-Tolyl)imidazo(1,2-a)pyridine derivatives exhibit significant biological activities. These include:

  • Antimicrobial Activity: Compounds in this class have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria .
  • Anticancer Properties: Some derivatives have been found to inhibit the growth of cancer cell lines, showing promise as potential anticancer agents .
  • Modulation of GABA Receptors: Certain imidazo[1,2-a]pyridines have been reported to interact with GABA receptors, suggesting potential applications in treating anxiety and other central nervous system disorders .

The synthesis of 2-(p-Tolyl)imidazo(1,2-a)pyridine hydrochloride hemihydrate typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: Starting from 2-aminopyridine and para-tolualdehyde, condensation reactions can yield the imidazo[1,2-a]pyridine framework.
  • Cyclization: Further cyclization steps may be employed to finalize the structure, often requiring specific catalysts or reaction conditions.
  • Hydrochloride Formation: The final step often involves treatment with hydrochloric acid to form the hydrochloride salt and subsequent crystallization to obtain the hemihydrate form .

The applications of 2-(p-Tolyl)imidazo(1,2-a)pyridine hydrochloride hemihydrate are diverse:

  • Pharmaceuticals: Due to its biological activities, it is explored for potential use in drug formulations targeting infectious diseases and cancer.
  • Research: It serves as a valuable intermediate in synthetic organic chemistry for developing novel compounds with enhanced biological properties.
  • Chemical Probes: Its ability to interact with biological targets makes it suitable for use as a chemical probe in biological research.

Studies on the interactions of 2-(p-Tolyl)imidazo(1,2-a)pyridine hydrochloride hemihydrate with various biological systems have revealed:

  • DNA Binding: The compound has shown affinity for DNA, which may contribute to its anticancer activity by interfering with DNA replication processes .
  • Metal Ion Coordination: Interaction with metal ions can significantly enhance the biological activity of imidazo[1,2-a]pyridine derivatives, suggesting a mechanism for improved efficacy against certain pathogens or cancer cells .

Several compounds share structural similarities with 2-(p-Tolyl)imidazo(1,2-a)pyridine hydrochloride hemihydrate. Notable examples include:

Compound NameStructure TypeUnique Features
2-(4-Methylphenyl)imidazo[1,2-a]pyridineImidazo[1,2-a]pyridineExhibits strong antimicrobial properties
3-Nitroimidazo[1,2-a]pyridineNitro-substitutedEnhanced cytotoxicity against cancer cell lines
Imidazo[1,2-a]pyridine derivativesGeneral classBroad spectrum of biological activities

These compounds are unique in their specific substituents and functional groups that influence their pharmacological profiles. For instance, nitro-substituted variants may exhibit increased anticancer activity compared to their non-nitro counterparts.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

506.1640169 g/mol

Monoisotopic Mass

506.1640169 g/mol

Heavy Atom Count

35

Dates

Last modified: 08-15-2024

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